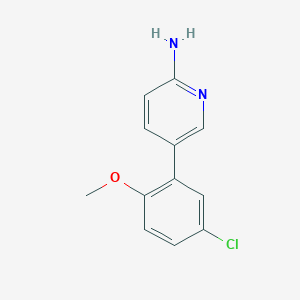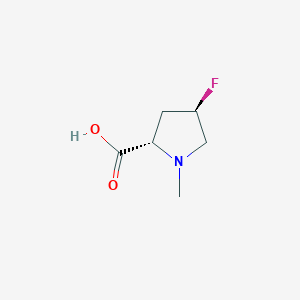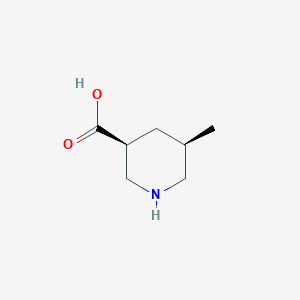
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine, 95% (5-Cl-MPA 95%) is an organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. Its molecular formula is C8H9ClN2O, and it is a colorless to pale yellow solid with a melting point of 130-132°C. 5-Cl-MPA 95% is a versatile chemical that not only has a wide range of applications but also has been found to be useful in various scientific research applications.
Aplicaciones Científicas De Investigación
5-Cl-MPA 95% has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of various novel compounds, such as 5-chloro-2-methoxy-4-phenylpyridine, 5-chloro-2-methoxy-3-phenylpyridine, and 5-chloro-2-methoxy-2-phenylpyridine. It has also been used in the synthesis of various pharmaceutical and food additives. Furthermore, 5-Cl-MPA 95% has been used in the synthesis of various polymeric materials, such as polyamides and polyurethanes.
Mecanismo De Acción
5-Cl-MPA 95% is an organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. Its molecular formula is C8H9ClN2O, and it is a colorless to pale yellow solid with a melting point of 130-132°C. 5-Cl-MPA 95% is a versatile chemical that not only has a wide range of applications but also has been found to be useful in various scientific research applications.
Biochemical and Physiological Effects
5-Cl-MPA 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been found to have antifungal, antiviral, and antibacterial properties. Furthermore, it has been found to have neuroprotective and neuroregenerative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Cl-MPA 95% in lab experiments include its availability, low cost, and easy synthesis. Additionally, it is a versatile chemical with a wide range of applications. The limitations of using 5-Cl-MPA 95% in lab experiments include its low solubility in water and its high melting point.
Direcciones Futuras
The future of 5-Cl-MPA 95% is promising, as it has a wide range of applications in the pharmaceutical, chemical, and food industries. Possible future directions for 5-Cl-MPA 95% include further research into its biochemical and physiological effects, further development of its synthesis method, and further exploration of its potential uses in the pharmaceutical, chemical, and food industries. Additionally, further research into its potential applications in the medical field could prove beneficial.
Métodos De Síntesis
5-Cl-MPA 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-chloro-2-methoxyphenol with pyridine in the presence of an acid catalyst. This reaction yields the desired product in 95% purity. Other methods include the use of a Grignard reagent, the reaction of 5-chloro-2-methoxyphenol with a pyridine-containing compound, and the reaction of 5-chloro-2-methoxyphenol with a pyridine-containing compound in the presence of an acid catalyst.
Propiedades
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-3-9(13)6-10(11)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYGKYHQSSXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)








![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)


